Methyl 5-(cyclopropylmethoxy)picolinate
Description
Methyl 5-(cyclopropylmethoxy)picolinate is a picolinic acid derivative characterized by a cyclopropylmethoxy substituent at the 5-position of the pyridine ring. This compound is of interest in medicinal chemistry due to its structural hybridity, combining a picolinate core with a cyclopropylmethoxy group, which may confer metabolic stability and enhanced binding affinity to biological targets. Its synthesis typically involves multi-step reactions, including esterification and palladium-catalyzed cross-coupling under inert conditions (e.g., nitrogen atmosphere), as seen in analogous protocols for related benzofuran derivatives .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 5-(cyclopropylmethoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)10-5-4-9(6-12-10)15-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3 |
InChI Key |
ZMVHVRVNNCETTH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)OCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(cyclopropylmethoxy)picolinate typically involves the following steps:
Cyclopropylmethanol Protection: Cyclopropylmethanol is first protected using a suitable protecting group.
Pyridine Derivative Formation: The protected cyclopropylmethanol is then reacted with a pyridine derivative to introduce the cyclopropylmethoxy group at the 5-position of the pyridine ring.
Esterification: The carboxylic acid group at the 2-position of the pyridine ring is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(cyclopropylmethoxy)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 5-(cyclopropylmethoxy)picolinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-(cyclopropylmethoxy)picolinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Methyl 5-((Cinnamoyloxy)methyl)picolinate
- Structural Differences : Replaces the cyclopropylmethoxy group with a cinnamoyloxymethyl moiety, introducing aromaticity and extended conjugation.
- Synthesis : Synthesized via carbodiimide-mediated coupling of cinnamic acid with a picolinate intermediate under mild conditions (25–30°C, dichloromethane solvent) .
- Key Advantage : The cinnamoyl group may enhance π-π stacking interactions with protein targets, improving binding affinity compared to the smaller cyclopropylmethoxy group.
Benzofuran Derivatives with Multiple Cyclopropylmethoxy Groups
- Structural Differences : Features three cyclopropylmethoxy groups on a benzofuran-picolinate hybrid (e.g., compound 19 in ).
- Synthesis : Requires palladium-catalyzed cross-coupling (Pd(OAc)₂) and rigorous nitrogen-controlled conditions, indicating higher synthetic complexity .
Brominated Methyl Picolinate Derivatives
- Structural Differences : Bromine substituents at various positions (e.g., 5-bromo-3-methylpicolinate) .
- Synthesis : Halogenation reactions yield intermediates for Suzuki or Ullmann couplings, contrasting with the esterification/coupling steps of cyclopropylmethoxy analogs.
- Applications : Primarily serve as synthetic intermediates due to bromine’s utility as a leaving group, unlike the biologically oriented cyclopropylmethoxy derivatives .
Methyl Picolinate (Parent Compound)
- Hazards include irritation upon exposure, as outlined in its Safety Data Sheet .
- Comparison : The addition of cyclopropylmethoxy or cinnamoyl groups likely alters toxicity profiles. For example, cyclopropyl groups may reduce reactivity compared to bromine, enhancing biocompatibility .
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